molecular formula C19H16ClN3S B11433026 6-chloro-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

6-chloro-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11433026
M. Wt: 353.9 g/mol
InChI Key: KMDWXDQUHJXZIR-UHFFFAOYSA-N
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Description

6-chloro-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a chloro group, a methylphenyl group, and a methylthiophenyl group attached to the imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methylphenyl and Methylthiophenyl Groups: These groups can be introduced through nucleophilic substitution reactions or cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

6-chloro-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modulate.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that the compound can influence.

The exact mechanism of action can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridine
  • 6-chloro-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-ol
  • 6-chloro-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-carboxamide

Uniqueness

6-chloro-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H16ClN3S

Molecular Weight

353.9 g/mol

IUPAC Name

6-chloro-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H16ClN3S/c1-12-5-3-4-6-15(12)21-19-18(16-9-7-13(2)24-16)22-17-10-8-14(20)11-23(17)19/h3-11,21H,1-2H3

InChI Key

KMDWXDQUHJXZIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(S4)C

Origin of Product

United States

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